Gibberellin A21 Gibberellin A21 Gibberellin a21, also known as GA21, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. Gibberellin a21 exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, gibberellin A21 is primarily located in the cytoplasm. Outside of the human body, gibberellin A21 can be found in pulses. This makes gibberellin A21 a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18450-93-6
VCID: VC21093937
InChI: InChI=1S/C19H22O7/c1-9-7-16-8-17(9,25)6-3-10(16)19-5-2-4-18(14(22)23,15(24)26-19)12(19)11(16)13(20)21/h10-12,25H,1-8H2,(H,20,21)(H,22,23)/t10-,11-,12-,16+,17+,18-,19-/m1/s1
SMILES: C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O
Molecular Formula: C19H22O7
Molecular Weight: 362.4 g/mol

Gibberellin A21

CAS No.: 18450-93-6

Cat. No.: VC21093937

Molecular Formula: C19H22O7

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Gibberellin A21 - 18450-93-6

Specification

Description Gibberellin a21, also known as GA21, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. Gibberellin a21 exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, gibberellin A21 is primarily located in the cytoplasm. Outside of the human body, gibberellin A21 can be found in pulses. This makes gibberellin A21 a potential biomarker for the consumption of this food product.
CAS No. 18450-93-6
Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
IUPAC Name (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylic acid
Standard InChI InChI=1S/C19H22O7/c1-9-7-16-8-17(9,25)6-3-10(16)19-5-2-4-18(14(22)23,15(24)26-19)12(19)11(16)13(20)21/h10-12,25H,1-8H2,(H,20,21)(H,22,23)/t10-,11-,12-,16+,17+,18-,19-/m1/s1
Standard InChI Key HILUWRPVFKJTAD-ZGHMGGRHSA-N
SMILES C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O
Canonical SMILES C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O
Melting Point 244-246°C

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